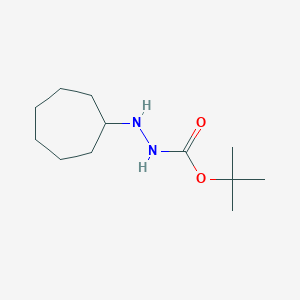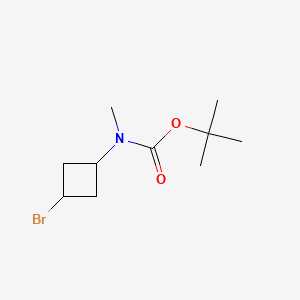![molecular formula C9H8ClN3S3 B14032889 Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate typically involves a multi-step process:
Starting Material: The synthesis begins with 5-chlorothiazolo[5,4-b]pyridin-2-amine.
Stage 1: The amine is treated with sodium hydroxide in N,N-dimethylformamide at room temperature for approximately 10 minutes.
Stage 2: Carbon disulfide is then added to the reaction mixture, and the reaction is allowed to proceed for another 10 minutes.
Stage 3: Finally, methyl iodide is introduced to the reaction mixture to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents like carbon disulfide and methyl iodide.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Material Science: The compound’s properties may be explored for applications in material science, such as in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth, survival, and proliferation . The compound binds to the kinase through key hydrogen bonds, affecting the kinase’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.
2-Pyridyl, 4-Morpholinyl Substituted Thiazolo[5,4-b]pyridines: These derivatives have shown potent PI3K inhibitory activity and are structurally related to Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H8ClN3S3 |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
N-(5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C9H8ClN3S3/c1-14-9(15-2)13-8-11-5-3-4-6(10)12-7(5)16-8/h3-4H,1-2H3 |
InChI-Schlüssel |
BIRKZPAWNVZXGA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC1=NC2=C(S1)N=C(C=C2)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


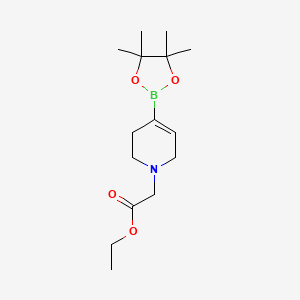

![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)


![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
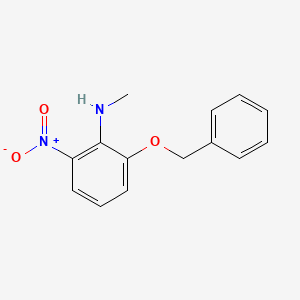
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
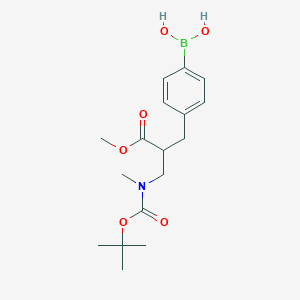
![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
